5-Bromo-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Bromo-1-benzothiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C9H5BrO2S and a molecular weight of 257.10 g/mol . This compound is characterized by a benzothiophene core structure substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications.
Mechanism of Action
Target of Action
Benzofuran derivatives, which are structurally similar to this compound, have been shown to exhibit significant biological activities, including anticancer effects .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells
Biochemical Pathways
Given the observed anticancer activities of similar compounds, it is possible that this compound may affect pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is soluble in some organic solvents such as ethanol and dimethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Based on the observed effects of similar compounds, it is possible that this compound may inhibit cell growth, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of 5-Bromo-1-benzothiophene-2-carboxylic acid may be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments than in aqueous ones . Additionally, it should be stored at 2-8°C and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Major Products:
Substitution: Formation of 5-substituted benzothiophene-2-carboxylic acid derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of benzothiophene-2-carboxaldehyde or benzothiophene-2-methanol.
Scientific Research Applications
5-Bromo-1-benzothiophene-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in material science and organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 5-Chloro-1-benzothiophene-2-carboxylic acid
- 5-Fluoro-1-benzothiophene-2-carboxylic acid
- 5-Iodo-1-benzothiophene-2-carboxylic acid
Comparison: 5-Bromo-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine substituent provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNFNEFYXIPHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353282 | |
Record name | 5-bromo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-10-9 | |
Record name | 5-bromo-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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